1,3,6,8-Tetrabromopyrene (CAS 128-63-2) is a highly symmetric, tetra-functionalized polycyclic aromatic hydrocarbon (PAH) that serves as a critical building block in advanced materials science. Featuring four reactive bromine atoms located at the energetically favored non-K positions of the pyrene core, this compound acts as a versatile four-way cross-coupling node. It is primarily procured as a rigid, planar precursor for synthesizing star-shaped organic semiconductors, covalent organic frameworks (COFs), and conjugated microporous polymers (CMPs), where its highly conjugated structure imparts unique optoelectronic and multi-directional charge-transport properties [1].
Generic substitution with unsubstituted pyrene or lower-order brominated analogs (such as 1-bromopyrene or 1,6-dibromopyrene) fundamentally fails in multi-dimensional framework synthesis. Unsubstituted pyrene lacks the necessary halogen handles for transition-metal-catalyzed cross-coupling, rendering it inert for direct polymerization [1]. Meanwhile, di-substituted analogs like 1,6-dibromopyrene restrict synthetic expansion to one-dimensional linear chains. Procurement of the exact 1,3,6,8-tetrabromo isomer is mandatory when the target application requires an X-shaped or star-shaped molecular topology, which is essential for establishing 2D or 3D porosity in microporous networks and ensuring multi-directional charge transport in solution-processed optoelectronics [2].
In the synthesis of conjugated polymers, the number of reactive sites dictates the final material architecture. 1,3,6,8-Tetrabromopyrene provides four active nodes, enabling the synthesis of 2D and 3D conjugated microporous polymers (CMPs) with high specific surface areas. In contrast, utilizing 1,6-dibromopyrene under identical cross-coupling conditions limits the architectural expansion to 1D linear poly(p-phenylenevinylene) (PPV) derivatives [1].
| Evidence Dimension | Resulting Polymer Dimensionality |
| Target Compound Data | Yields 2D/3D star-shaped networks or CMPs |
| Comparator Or Baseline | 1,6-Dibromopyrene (Yields 1D linear polymers) |
| Quantified Difference | 4-directional vs. 2-directional structural expansion |
| Conditions | Suzuki/Stille/Sonogashira cross-coupling reactions |
Buyers targeting high-surface-area porous frameworks or multi-directional charge transport materials must select the tetra-substituted core to avoid linear chain termination.
The tetra-substitution of the pyrene core allows for extensive conjugation extension, which drastically alters its optical properties. When 1,3,6,8-tetrabromopyrene is cross-coupled to form star-shaped oligomers, the resulting derivatives exhibit a massive bathochromic shift in photoluminescence (PL), with emission maxima shifting by 40 to 148 nm compared to the unsubstituted pyrene baseline (PL max = 393 nm). This allows the emission to be tuned across the visible spectrum from deep blue (433 nm) to orange (541 nm)[1].
| Evidence Dimension | Photoluminescence (PL) Bathochromic Shift |
| Target Compound Data | 40–148 nm red-shift in emission |
| Comparator Or Baseline | Unsubstituted pyrene core (Baseline PL max = 393 nm) |
| Quantified Difference | Up to 148 nm shift in emission wavelength |
| Conditions | Dilute solution photoluminescence assays |
Procuring this specific tetrabrominated precursor is essential for synthesizing tunable OLED emitters that require precise bandgap engineering.
The specific positioning and number of bromine atoms dictate the supramolecular self-assembly behavior on metal surfaces. Scanning tunneling microscopy (STM) and density functional theory (DFT) studies on Au(111) surfaces reveal that 1,3,6,8-tetrabromopyrene forms highly ordered 2D patterns stabilized simultaneously by Type-II halogen bonds (X-bonds) and Br–H bonds. In contrast, 2,7-dibromopyrene lacks the necessary halogen density and geometry, resulting in a self-assembled pattern driven exclusively by weaker Br–H bonds[1].
| Evidence Dimension | Intermolecular Stabilization Motifs |
| Target Compound Data | Stabilized by both Type-II X-bonds and Br–H bonds |
| Comparator Or Baseline | 2,7-Dibromopyrene (Stabilized exclusively by Br–H bonds) |
| Quantified Difference | Dual-mode vs. single-mode intermolecular stabilization |
| Conditions | 2D self-assembly on Au(111) surfaces under ultra-high vacuum (UHV) |
For researchers engineering highly ordered supramolecular networks or surface coatings, the tetra-substituted isomer provides superior structural lock-in via halogen bonding.
The unique electronic structure of pyrene heavily favors substitution at the 1,3,6,8-positions (the non-K region). These positions possess energy levels approximately 8.8 kcal/mol lower than the K-region (4,5,9,10-positions) and 20.5 kcal/mol lower than the nodal positions (2,7-positions). This massive energy differential ensures that bromination yields 1,3,6,8-tetrabromopyrene with exceptional regioselectivity and high yields (94–99% at 120 °C), making it a highly reproducible and scalable commercial precursor compared to synthetically challenging nodal or K-region isomers[1].
| Evidence Dimension | Electrophilic Substitution Energy Barrier |
| Target Compound Data | 1,3,6,8-positions (~20.5 kcal/mol lower energy barrier) |
| Comparator Or Baseline | 2,7-positions (Nodal region) (High energy barrier) |
| Quantified Difference | 20.5 kcal/mol difference driving >94% regioselective yield |
| Conditions | Electrophilic aromatic bromination in nitrobenzene |
Procurement of the 1,3,6,8-isomer guarantees a high-purity, scalable building block free from the complex isomer mixtures that plague other substituted pyrenes.
Leveraging its four reactive nodes, 1,3,6,8-tetrabromopyrene is the ideal precursor for synthesizing 2D and 3D CMPs via Suzuki cross-coupling. These high-surface-area frameworks are highly effective as metal-free heterogeneous photocatalysts for photoelectrochemical oxygen evolution reactions [1].
By utilizing the tunable bathochromic shift of the tetrasubstituted core, this compound is cross-coupled with bulky conjugated moieties (e.g., 4-butoxyphenyl groups) to produce star-shaped organic semiconductors. These derivatives exhibit excellent solubility in common organic solvents and form high-quality films for deep-blue OLEDs with efficiencies exceeding 2.5 cd/A[2].
Due to its ability to form dual-stabilized networks via Type-II halogen bonds and Br-H bonds, 1,3,6,8-tetrabromopyrene is selected over di-substituted analogs for bottom-up self-assembly on metal surfaces, enabling precise engineering of nanoscale 2D patterns [3].
In standardized laboratory workflows, 1,3,6,8-tetrabromopyrene is efficiently converted into 1,3,6,8-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (PYTBE). This borylation transforms the halide into a versatile boronic ester, unlocking a broader range of Suzuki-Miyaura coupling reactions for advanced material synthesis[1].
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